tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a chloropyrimidin moiety, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the necessary functional groups.
Chlorination: : The piperidine derivative undergoes chlorination to introduce the chlorine atom at the 2-position of the pyrimidinyl ring.
Coupling Reaction: : The chlorinated piperidine is then coupled with 2-chloropyrimidin-4-ylamine under specific reaction conditions to form the desired compound.
Carbonylation: : Finally, the compound is treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can occur at various positions on the piperidine ring or the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation Products: : Oxidized derivatives of the compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Substituted derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate exerts its effects involves:
Molecular Targets: : The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: : The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: can be compared with similar compounds such as:
Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Tert-Butyl (2-chloropyrimidin-4-yl)carbamate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and its potential for diverse applications.
Properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-5-10(6-9-19)17-11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEUJMDPPLHAEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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